![molecular formula C18H19ClN2O2S B2854962 (1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797335-56-8](/img/structure/B2854962.png)
(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as CTAM, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTAM belongs to the class of compounds known as positive allosteric modulators (PAMs), which are known to enhance the activity of certain receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiazole derivatives have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, this compound could potentially be used in the development of new drugs with these properties.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines . This suggests that “(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could potentially be used in cancer research and treatment.
Monoacylglycerol Lipase Inhibition
Compounds with similar structures have been found to inhibit monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 . Therefore, this compound could potentially be used in the treatment of diseases related to the endocannabinoid system.
Neuropathic Pain Treatment
MAGL inhibitors have demonstrated antinociceptive efficacy in models of neuropathic pain . This suggests that “(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could potentially be used in the treatment of neuropathic pain.
Central Nervous System Disorders
MAGL inhibitors have the potential to produce therapeutic effects in a vast array of complex human diseases . Therefore, “(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could potentially be used in the treatment of various central nervous system disorders.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c19-14-5-3-13(4-6-14)18(7-1-2-8-18)16(22)21-11-15(12-21)23-17-20-9-10-24-17/h3-6,9-10,15H,1-2,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRWUCRXNOHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.